molecular formula C11H8N2O5 B11490033 N-methyl-8-nitro-2-oxo-2H-chromene-3-carboxamide

N-methyl-8-nitro-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B11490033
M. Wt: 248.19 g/mol
InChI Key: DKQMMXOXGZYUBE-UHFFFAOYSA-N
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Description

N-methyl-8-nitro-2-oxo-2H-chromene-3-carboxamide is a heterocyclic compound belonging to the class of chromene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-8-nitro-2-oxo-2H-chromene-3-carboxamide typically involves the Knoevenagel condensation reaction. This reaction is carried out between 5-nitro-2-hydroxybenzaldehyde and ethyl cyanoacetate in the presence of a base such as piperidine. The resulting intermediate undergoes cyclization to form the chromene ring, followed by methylation and amidation to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

N-methyl-8-nitro-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic conditions.

Major Products Formed

    Reduction: N-methyl-8-amino-2-oxo-2H-chromene-3-carboxamide.

    Substitution: Various substituted chromene derivatives.

    Hydrolysis: N-methyl-8-nitro-2-oxo-2H-chromene-3-carboxylic acid and corresponding amine.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-methyl-8-nitro-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. For instance, as a pancreatic lipase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of triglycerides . The nitro group plays a crucial role in its binding affinity and inhibitory activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-8-nitro-2-oxo-2H-chromene-3-carboxamide stands out due to its specific nitro and carboxamide groups, which contribute to its unique chemical reactivity and biological activity. Its ability to inhibit pancreatic lipase and potential anticancer properties make it a compound of significant interest in medicinal chemistry .

Properties

Molecular Formula

C11H8N2O5

Molecular Weight

248.19 g/mol

IUPAC Name

N-methyl-8-nitro-2-oxochromene-3-carboxamide

InChI

InChI=1S/C11H8N2O5/c1-12-10(14)7-5-6-3-2-4-8(13(16)17)9(6)18-11(7)15/h2-5H,1H3,(H,12,14)

InChI Key

DKQMMXOXGZYUBE-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC2=C(C(=CC=C2)[N+](=O)[O-])OC1=O

Origin of Product

United States

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